Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate

Vue d'ensemble

Description

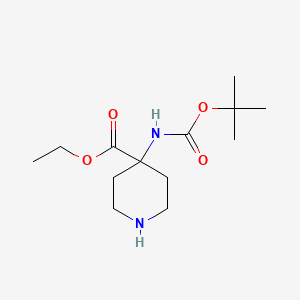

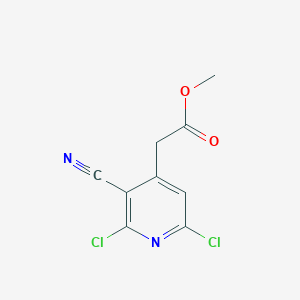

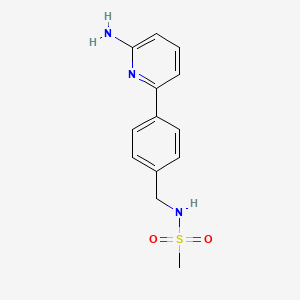

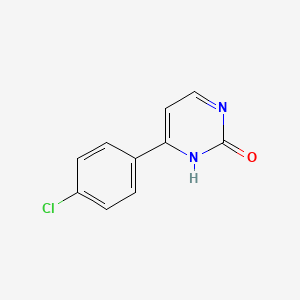

“Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate” is a chemical compound with the molecular formula C9H6Cl2N2O2 . It is used in research and has a molecular weight of 245.06 .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate” consists of a pyridine ring substituted with two chlorine atoms, a cyano group, and a methyl acetate group .Physical And Chemical Properties Analysis

“Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not provided .Applications De Recherche Scientifique

Synthetic Methodologies and Reactivity

A novel Pd(OAc)2-catalyzed methylation reaction utilizing dicumyl peroxide via aryl C−H bond activation has been discovered, demonstrating the potential of using various phenylpyridine and acetanilides as reactants. This reaction highlights the importance of peroxide as both the methylating agent and hydrogen acceptor, showcasing innovative ways to achieve methylation of aromatic compounds (Zhang, Feng, & Li, 2008).

The reactivity of methyl (3,6-dichloropyridazin-4-yl)acetate towards nucleophiles has been explored, revealing that chlorine atoms at specific positions can be selectively displaced. This study sheds light on the nuanced reactivity of chlorinated pyridazin derivatives and their potential transformations into more complex structures (Adembri, Sio, Nesi, & Scotton, 1976).

Chemical Synthesis and Structural Assessment

An efficient large-scale synthesis approach for alkyl 5-hydroxypyridin- and pyrimidin-2-yl acetates has been developed, underlining the strategic functionalization of halogenated pyridine and pyrimidine analogues. This methodology provides a high-yielding route suitable for the synthesis of these compounds, demonstrating the chemical's utility in creating building blocks for further synthetic applications (Morgentin et al., 2009).

The synthesis and structural assessment of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its complex with HgCl2 have been investigated. This research provides insights into the molecular and supramolecular structures of such compounds, highlighting their potential in developing new materials or catalysts (Castiñeiras, García-Santos, & Saa, 2018).

Innovative Catalysis and Molecular Interaction

Catalytic, enantioselective aldol additions to ketones using trichlorosilyl ketene acetal showcase the application of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate in facilitating highly selective and efficient chemical transformations. This study emphasizes the compound's role in enhancing stereoselectivity and yield in such reactions, broadening the scope of catalytic methodologies available for organic synthesis (Denmark & Fan, 2002).

Mécanisme D'action

Mode of Action

The specific mode of action of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate is currently unknown . The interaction of this compound with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Pharmacokinetics

Some pharmacokinetic properties are predicted :

- High Yes No Yes Yes No No No

These properties can impact the bioavailability of the compound, influencing its therapeutic potential.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate . For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C . .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2/c1-15-8(14)3-5-2-7(10)13-9(11)6(5)4-12/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVNRQHDVZTPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC(=C1C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731503 | |

| Record name | Methyl (2,6-dichloro-3-cyanopyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39621-02-8 | |

| Record name | Methyl (2,6-dichloro-3-cyanopyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1-[(2-Isopropyl-4-thiazolyl)methyl]-1-methyl-3-(2-oxo-3-tetrahydrofuranyl)urea](/img/structure/B1508307.png)

![3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B1508335.png)

![2-Thiazolecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B1508340.png)

![4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide](/img/structure/B1508350.png)